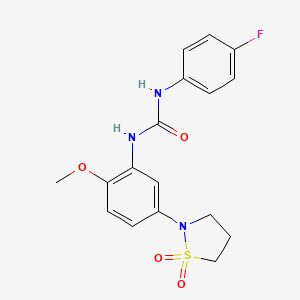
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C17H18FN3O4S and its molecular weight is 379.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Isothiazolidin-2-yl moiety : This group is known for influencing the compound's reactivity and interactions with biological targets.
- Methoxyphenyl and fluorophenyl groups : These substituents may enhance binding affinity and specificity towards various molecular targets.
The molecular formula of the compound is C16H20N4O5S, with a molecular weight of 369.4 g/mol.
Research indicates that this compound primarily acts through inhibition of specific enzymes and pathways:
- Cyclin-dependent kinase 2 (CDK2) : The compound has been identified as an inhibitor of CDK2, which plays a critical role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest, making it a potential candidate for cancer therapy.
- Hedgehog signaling pathway : The compound also exhibits activity against the hedgehog signaling pathway, which is crucial in regulating cell growth and differentiation. By inhibiting this pathway, it may prevent cancer cell proliferation and reduce angiogenesis.
Anticancer Properties
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties:
- In vitro studies : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly those expressing CDK2. For instance, in HeLa cells treated with interferon γ (IFNγ), the compound exhibited an IC50 value of 67.4 nM against recombinant human IDO1 (Indoleamine 2,3-dioxygenase 1), indicating potent inhibitory activity compared to existing IDO1 inhibitors like epacadostat .
Antioxidant Activity
Additionally, the antioxidant profile of related compounds suggests that the dioxidoisothiazolidin moiety may confer protective effects against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
- Study on Cell Cycle Regulation : A study assessed the impact of the compound on CDK2 activity using biochemical assays. Results indicated a dose-dependent inhibition of CDK2 activity, leading to G1 phase arrest in cancer cells. This suggests potential utility in cancer treatment strategies aimed at cell cycle modulation.
- Hedgehog Pathway Inhibition : Another investigation focused on the hedgehog signaling pathway. The results showed that treatment with this compound led to reduced expression levels of downstream target genes involved in tumor growth and angiogenesis.
Comparative Analysis
The following table summarizes the biological activities and target interactions of similar compounds:
| Compound Name | Mechanism | Target | IC50 (nM) | Notes |
|---|---|---|---|---|
| Epacadostat | IDO1 inhibition | IDO1 | 75.9 | Established IDO1 inhibitor |
| Compound 3 | CDK2 inhibition | CDK2 | 67.4 | More potent than epacadostat |
| Compound X | Hedgehog pathway inhibition | Hedgehog signaling | N/A | Potential for reducing tumor growth |
Propiedades
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-25-16-8-7-14(21-9-2-10-26(21,23)24)11-15(16)20-17(22)19-13-5-3-12(18)4-6-13/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQCDXUPRHVUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














